REACTION_CXSMILES
|
[P:1]([O-:18])([O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH2:19]=[O:20].C(N(CC)CC)C>>[CH2:3]([O:2][P:1]([CH2:19][OH:20])(=[O:18])[O:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
P(OCC1=CC=CC=C1)(OCC1=CC=CC=C1)[O-]
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.11 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The white mixture was heated in a microwave (Personal Chemistry) at 130° for 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified on silica gel
|
Type
|
WASH
|
Details
|
eluting with 50-100% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OP(OCC1=CC=CC=C1)(=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 947 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |